molecular formula C8H14N2O B15342025 3-(tert-Butylamino)-5-methylisoxazole CAS No. 13999-34-3

3-(tert-Butylamino)-5-methylisoxazole

Cat. No.: B15342025
CAS No.: 13999-34-3
M. Wt: 154.21 g/mol
InChI Key: HNVLZJHZDQYSQR-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)-5-methylisoxazole is an organic compound that features a tert-butylamino group attached to a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylamino)-5-methylisoxazole typically involves the reaction of tert-butylamine with a suitable precursor of the isoxazole ring. One common method is the cyclization of an appropriate nitrile with tert-butylamine under specific conditions. For example, the reaction can be catalyzed by copper(II) triflate (Cu(OTf)2) in the presence of di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(tert-Butylamino)-5-methylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may bind to beta-adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butylamino)-5-methylisoxazole is unique due to its specific isoxazole ring structure combined with the tert-butylamino group

Properties

CAS No.

13999-34-3

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-tert-butyl-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-6-5-7(10-11-6)9-8(2,3)4/h5H,1-4H3,(H,9,10)

InChI Key

HNVLZJHZDQYSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(C)(C)C

Origin of Product

United States

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